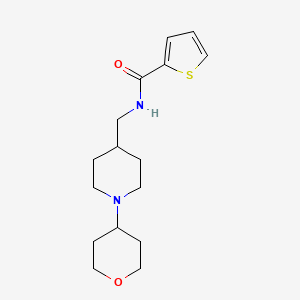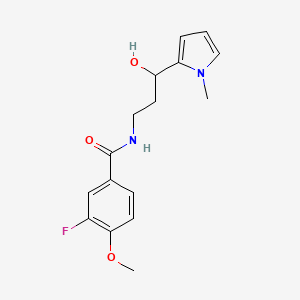
2-(Benzylthio)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylthio)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H25N3O2S and its molecular weight is 371.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Antibacterial Activity
Microwave-assisted synthesis techniques have been applied to compounds containing piperidine and pyrimidine moieties, demonstrating their effectiveness in producing compounds with notable antibacterial activities. The synthesis process utilizes microwave irradiation to enhance the reaction rates and yields of these complex organic compounds. The antibacterial activity of these newly synthesized compounds has been explored, showing promising results against various bacterial strains (Merugu, Ramesh, & Sreenivasulu, 2010).
Anticancer Agent Chemistry
Novel dimethyl-benzo-, 1,3,6-oxadiazepine, and 1,3,5-triazepine derivatives have been synthesized from compounds closely related to the query chemical structure. These compounds have shown potential as anticancer agents through their cytotoxic activities against various cancer cell lines. The chemistry involves the creation of complex heterocyclic compounds that could serve as a foundation for developing new therapeutic agents (Abu‐Hashem & Aly, 2017).
Catalytic and DNA Binding Activities
Research has also been conducted on the synthesis of new Schiff base ligands and their metal complexes, showing catalytic, DNA binding, and antibacterial activities. These complexes demonstrate the versatility of pyrimidine derivatives in forming compounds with a wide range of biological activities. The ligands act as tridentate, coordinating through various functional groups to metal ions, and have been characterized for their potential in bioinorganic chemistry (El‐Gammal, Mohamed, Rezk, & El‐Bindary, 2021).
Synthesis of Novel Heterocyclic Derivatives
Further research has led to the synthesis of novel heterocyclic derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety. These compounds, which share structural similarities with the queried compound, have been evaluated for their antimicrobial properties, showing moderate effects against various bacterial and fungal species. The work emphasizes the potential of such derivatives in the development of new antimicrobial agents (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
One-Pot Synthesis of Dihydropyrimidinone Derivatives
A one-pot synthesis approach has been used to produce dihydropyrimidinone derivatives containing piperazine/morpholine moiety, showcasing the efficiency and simplicity of synthesizing complex molecules that could have various scientific applications. This research outlines a method that could be applied to create a range of biologically active compounds (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Propriétés
IUPAC Name |
2-benzylsulfanyl-1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-15-12-19(22-16(2)21-15)25-18-8-10-23(11-9-18)20(24)14-26-13-17-6-4-3-5-7-17/h3-7,12,18H,8-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEBMIVUIPRWEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2503312.png)
![2-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2503313.png)
![N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2503315.png)

![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2503323.png)


![Ethyl 4-[[2-(4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2503327.png)
![1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2503328.png)
![Ethyl 4-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2503329.png)
![Methyl2-((2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]ethyl)thio)acetate](/img/structure/B2503331.png)

![1-Iodoimidazo[1,5-a]pyridine](/img/structure/B2503334.png)
